molecular formula C16H18F2N6 B12231176 4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12231176
M. Wt: 332.35 g/mol
InChI Key: DARZLZSHJNAPJW-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 5-fluoropyrimidine derivatives with ethyl-substituted pyrroles under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

Scientific Research Applications

4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its complex structure and the presence of multiple fluorine atoms, which can enhance its biological activity and stability.

Properties

Molecular Formula

C16H18F2N6

Molecular Weight

332.35 g/mol

IUPAC Name

5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C16H18F2N6/c1-2-13-14(18)16(22-9-20-13)24-6-10-4-23(5-11(10)7-24)15-12(17)3-19-8-21-15/h3,8-11H,2,4-7H2,1H3

InChI Key

DARZLZSHJNAPJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC=C4F)F

Origin of Product

United States

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